

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Cat. No.:	B1416600

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one**

Introduction

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, registered under CAS Number 1150617-92-7, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.^{[1][2][3]} Structurally, it features a fused ring system composed of a cyclopentanone ring and a chloropyridine ring. This rigid scaffold is a valuable starting point for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS) and various protein kinases.^[4] Its utility stems from the combination of a reactive ketone functional group and a chloropyridine moiety amenable to nucleophilic substitution, allowing for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one** are summarized below. These characteristics are essential for designing synthetic routes, purification strategies, and formulation studies.

Property	Value	Source
CAS Number	1150617-92-7	[1] [2] [5]
Molecular Formula	C ₈ H ₆ CINO	[2] [5] [6]
Molecular Weight	167.59 g/mol	[2] [5] [6] [7]
Melting Point	136-138 °C	[5]
Boiling Point	313.6 ± 42.0 °C (at 760 mmHg)	[1] [5]
Density	1.394 g/cm ³	[1]
Flash Point	143.4 °C	[1]
Appearance	Solid (at room temperature)	[5]
InChI Key	LFTCYZANBKFQRY-UHFFFAOYSA-N	[1] [7]
SMILES	C1CC(=O)C2=C1C=CC(=N2)Cl	[1] [2]
LogP	1.8639	[2]
TPSA	29.96 Å ²	[2]

Synthesis and Purification

The most direct and efficient synthesis of **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one** involves the oxidation of its corresponding secondary alcohol precursor.[\[6\]](#) This method is favored for its high yield and operational simplicity.

Expertise & Experience: The Rationale Behind Experimental Choices

The selection of Dess-Martin periodinane (DMP) as the oxidizing agent is a strategic choice.[\[6\]](#) DMP is a hypervalent iodine reagent known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Unlike harsher, chromium-based oxidants, DMP operates under neutral conditions at room temperature, which minimizes the

risk of side reactions or degradation of the sensitive heterocyclic core. The use of dichloromethane (DCM) as a solvent is ideal due to its inertness and ability to dissolve both the substrate and the reagent, facilitating a homogeneous reaction environment.

Detailed Synthesis Protocol

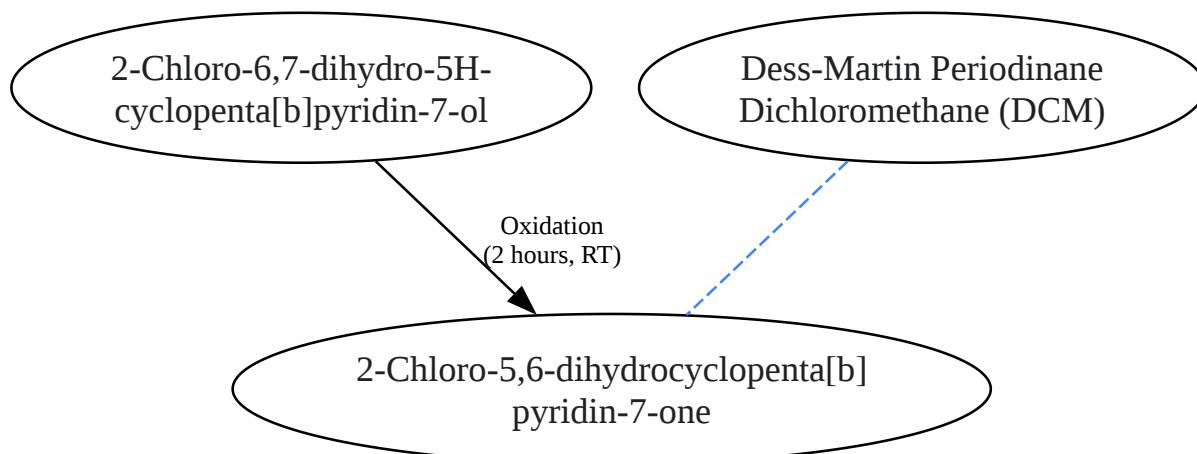
This protocol is based on established laboratory procedures with a reported yield of 91%.[\[6\]](#)

Step 1: Reaction Setup

- To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq, e.g., 0.200 g, 1.18 mmol) in dichloromethane (DCM, e.g., 5 mL), add Dess-Martin periodinane (1.1 eq, e.g., 0.550 g, 1.30 mmol).

Step 2: Reaction Execution

- Stir the resulting solution at room temperature for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.


Step 3: Workup and Isolation

- Upon completion, wash the reaction mixture with a 1N aqueous solution of sodium hydroxide (NaOH) to quench and remove the periodinane byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), decant, and concentrate under reduced pressure.

Step 4: Purification

- The resulting crude product is often of sufficient purity for subsequent steps.[\[6\]](#) If further purification is required, flash column chromatography on silica gel can be employed.

Visualization of the Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. 1150617-92-7 Cas No. | 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one | Apollo [store.apolloscientific.co.uk]
- 4. 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one [myskinrecipes.com]
- 5. chembk.com [chembk.com]
- 6. 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis - chemicalbook [chemicalbook.com]
- 7. 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- To cite this document: BenchChem. [2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1416600#2-chloro-5-6-dihydrocyclopenta-b-pyridin-7-one-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com